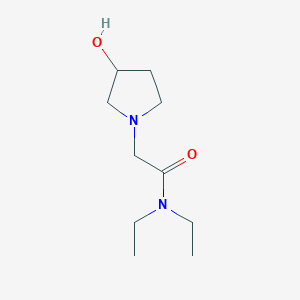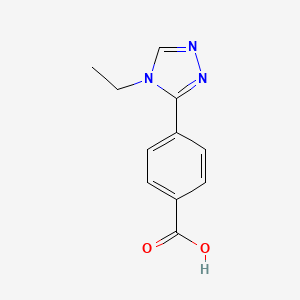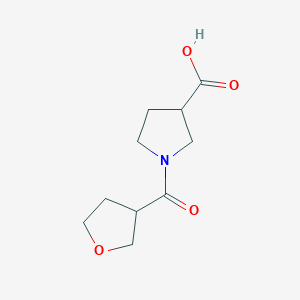
1-(氮杂环丁烷-3-羰基)氮杂环庚烷
描述
1-(Azetidine-3-carbonyl)azepane is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Azetidine-3-carbonyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidine-3-carbonyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能化氮杂环丁烷的合成
该化合物可以通过亚胺和烯烃之间的[2 + 2]光环加成反应,即氮杂帕特诺-布希反应,用于合成功能化的氮杂环丁烷 . 这是合成功能化氮杂环丁烷最有效的方法之一 .
可见光诱导的氮杂帕特诺-布希反应
该化合物可用于可见光诱导的氮杂帕特诺-布希反应。 这种方法为高产率和非对映选择性地制备双环氮杂环丁烷提供了一种温和且选择性的方法 .
新型合成方法的开发
该化合物可用于开发新颖的创新合成方法。 例如,施林德实验室一直在关注羰基化合物和烯烃之间新反应的发现 .
药物发现
氮杂环丁烷作为刚性的胺骨架或作为较大环状类似物的生物电子等排体,在药物发现中得到了越来越多的应用 . 因此,“1-(氮杂环丁烷-3-羰基)氮杂环庚烷”可能用于开发新药。
四元碳环和杂环有机化合物的构建
[2 + 2]光环加成反应是构建四元碳环和杂环有机化合物的有力工具 . 因此,“1-(氮杂环丁烷-3-羰基)氮杂环庚烷”可用于合成这些化合物。
复杂天然产物的合成
文献中存在许多例子,其中[2 + 2]光环加成反应已被用于合成复杂天然产物 . 因此,“1-(氮杂环丁烷-3-羰基)氮杂环庚烷”可能用于合成这些天然产物。
作用机制
Target of Action
Azetidines are used in organic synthesis and medicinal chemistry
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization
生化分析
Biochemical Properties
1-(Azetidine-3-carbonyl)azepane plays a significant role in various biochemical reactions due to its unique structure. The azetidine ring, known for its strain-driven reactivity, interacts with several enzymes and proteins. These interactions often involve nucleophilic attack on the strained ring, leading to ring-opening reactions. The compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, 1-(Azetidine-3-carbonyl)azepane can form hydrogen bonds with proteins, influencing their conformation and activity .
Cellular Effects
1-(Azetidine-3-carbonyl)azepane has been observed to affect various cellular processes. It influences cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, 1-(Azetidine-3-carbonyl)azepane has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-(Azetidine-3-carbonyl)azepane involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and inhibit or activate their activity. For example, it can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue. Additionally, 1-(Azetidine-3-carbonyl)azepane can interact with DNA and RNA, leading to changes in gene expression. These interactions are often mediated by the formation of hydrogen bonds and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Azetidine-3-carbonyl)azepane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that 1-(Azetidine-3-carbonyl)azepane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(Azetidine-3-carbonyl)azepane in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, 1-(Azetidine-3-carbonyl)azepane can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-(Azetidine-3-carbonyl)azepane is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, 1-(Azetidine-3-carbonyl)azepane can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(Azetidine-3-carbonyl)azepane within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, 1-(Azetidine-3-carbonyl)azepane can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
1-(Azetidine-3-carbonyl)azepane exhibits specific subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns can influence the compound’s activity and function. For example, mitochondrial localization of 1-(Azetidine-3-carbonyl)azepane can affect mitochondrial metabolism and energy production. Additionally, the compound’s localization within the endoplasmic reticulum can influence protein folding and secretion .
属性
IUPAC Name |
azepan-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCYRFSJQQSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)

![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)
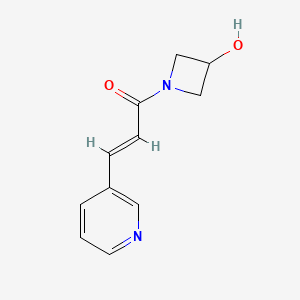
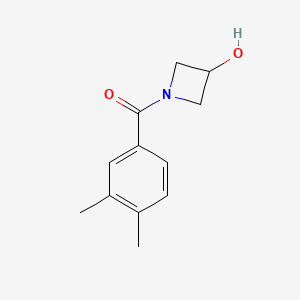
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)
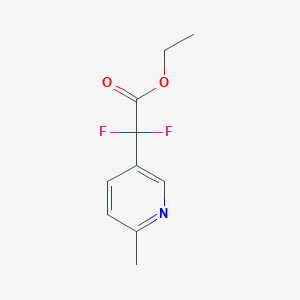
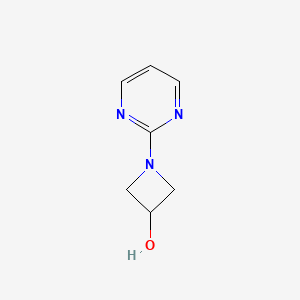
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

